2-(4-hydroxyphenyl)propanenitrile
Description
2-(4-Hydroxyphenyl)propanenitrile is an organic compound characterized by a phenyl ring substituted with a hydroxyl group at the para position and a propanenitrile chain. It is synthesized via catalytic asymmetric 1,6-conjugate additions using phenolic acid decarboxylases, yielding (S)-2-(4-hydroxyphenyl)propanenitrile as a colorless oil that solidifies at 4°C with a high yield of 89% . The compound’s structure (C₉H₉NO) combines aromatic and nitrile functionalities, making it relevant in organic synthesis and pharmaceutical intermediates.
Properties
CAS No. |
21850-61-3 |
|---|---|
Molecular Formula |
C9H9NO |
Molecular Weight |
147.17 g/mol |
IUPAC Name |
2-(4-hydroxyphenyl)propanenitrile |
InChI |
InChI=1S/C9H9NO/c1-7(6-10)8-2-4-9(11)5-3-8/h2-5,7,11H,1H3 |
InChI Key |
BTNSSVRIZUUYGM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C#N)C1=CC=C(C=C1)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(4-hydroxyphenyl)propanenitrile can be synthesized through several methods. One common approach involves the reaction of 4-vinylphenol with hydrogen cyanide in the presence of a catalyst. Another method includes the nitration of 2-phenylethanol, followed by catalytic hydrogenation and subsequent nitrosation and acid hydrolysis .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product.
Chemical Reactions Analysis
Types of Reactions
2-(4-hydroxyphenyl)propanenitrile undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding quinones.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The hydroxy group can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Quinones
Reduction: Amines
Substitution: Ethers and esters
Scientific Research Applications
2-(4-hydroxyphenyl)propanenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers and other advanced materials
Mechanism of Action
The mechanism of action of 2-(4-hydroxyphenyl)propanenitrile involves its interaction with specific molecular targets. For example, it can act as an agonist for certain receptors, leading to the activation of signaling pathways. The hydroxy group plays a crucial role in its binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a detailed comparison of 2-(4-hydroxyphenyl)propanenitrile with five analogous nitrile-containing aromatic compounds, highlighting structural variations, physicochemical properties, and applications.
Structural and Molecular Comparisons
| Compound Name | Molecular Formula | Molecular Weight | Key Substituents | CAS Number | Physical State |
|---|---|---|---|---|---|
| This compound | C₉H₉NO | 147.18 | Para-hydroxyphenyl, nitrile | Not provided | Colorless oil (solidifies at 4°C) |
| 3,3′-[[4-[2-(4-Nitrophenyl)diazenyl]phenyl]imino]bis[propanenitrile] | C₁₈H₁₆N₆O₂ | 348.36 | Nitrophenyl, diazenyl, dual nitriles | 4234-72-4 | Solid (melting point data incomplete) |
| 3-(4-Hydroxy-3-methyl-phenyl)propanenitrile | C₁₀H₁₁NO | 161.20 | Methyl-adjacent hydroxyl, nitrile | 22516-99-0 | Not specified (95% purity) |
| 2-(4-(Hydroxymethyl)phenyl)-2-methylpropanenitrile | C₁₁H₁₃NO | 175.23 | Hydroxymethyl, branched methyl, nitrile | 91132-15-9 | High-purity solid (99%+) |
| 2-(4-Chlorophenyl)hexanenitrile | C₁₂H₁₄ClN | 207.70 | Chlorophenyl, hexane chain, nitrile | 2124-74-5 | Liquid (agrochemical use) |
| (2S)-3-(2-Chloro-4-hydroxyphenyl)-2-(4-hydroxyphenyl)propanenitrile | C₁₅H₁₂ClNO₂ | 273.72 | Dual hydroxyl, chlorophenyl, stereospecific nitrile | Not provided | Ligand in protein studies |
Functional Group Impact on Properties
- Electron-Withdrawing Groups : The nitrophenyl and diazenyl groups in 4234-72-4 enhance reactivity for dyes or sensors but reduce solubility in polar solvents .
- Chlorine Substitution : 2124-74-5’s chlorophenyl group enhances lipophilicity, favoring agrochemical applications .
- Hydroxyl Positioning : 22516-99-0’s meta-methyl-hydroxyl group may reduce acidity compared to the para-hydroxyl in the parent compound .
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